Benzofuran-6-carbaldehyde
Overview
Description
Benzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family, which is characterized by a fused benzene and furan ring structure.
Mechanism of Action
Target of Action
Benzofuran-6-carbaldehyde, like other benzofuran compounds, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
It is known that benzofuran compounds interact with their targets, leading to changes in cellular processes that result in their observed biological activities . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .
Biochemical Pathways
This compound, as part of the benzofuran compounds, is involved in various biochemical pathways. These compounds are key intermediates or end products of various biosynthetic pathways . The skeletons of the benzene carbaldehydes are usually derived from polyketide pathways catalyzed by iterative fungal polyketide synthases .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . Its Log Po/w (iLOGP) is 1.61, indicating moderate lipophilicity . These properties impact the compound’s bioavailability and distribution within the body.
Result of Action
The result of this compound’s action is the inhibition of cell growth in various types of cancer cells . For example, it has been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .
Biochemical Analysis
Biochemical Properties
Benzofuran-6-carbaldehyde has been shown to interact with various enzymes, proteins, and other biomolecules. It exhibits potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of ortho-hydroxyaryl aldehydes under acidic conditions. Another method includes the use of palladium-catalyzed coupling reactions, which provide a high yield and selectivity .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure efficiency and scalability. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions on the benzene ring, facilitated by reagents like halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzofuran-6-carboxylic acid.
Reduction: Benzofuran-6-methanol.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Benzofuran-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, polymers, and other materials.
Comparison with Similar Compounds
- Benzofuran-2-carbaldehyde
- Benzofuran-3-carbaldehyde
- Benzothiophene-6-carbaldehyde
Comparison: Benzofuran-6-carbaldehyde is unique due to its specific position of the aldehyde group, which influences its reactivity and biological activity. Compared to benzofuran-2-carbaldehyde and benzofuran-3-carbaldehyde, this compound exhibits distinct pharmacological properties and synthetic utility .
Properties
IUPAC Name |
1-benzofuran-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNQZQSNWFXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559285 | |
Record name | 1-Benzofuran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123297-88-1 | |
Record name | 1-Benzofuran-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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